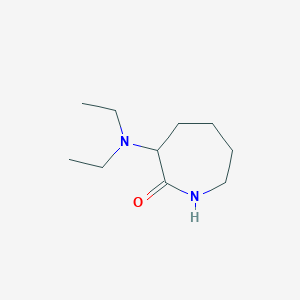
3-(Diethylamino)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)azepan-2-one is a seven-membered heterocyclic compound with a lactam structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an azepane ring with a diethylamino group attached to the third carbon and a carbonyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminocaproic acid with diethylamine in the presence of a dehydrating agent can lead to the formation of the desired lactam . Another method involves the use of 3-chloro-1-phenylpropan-1-ol as a starting material, which undergoes a series of reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(Diethylamino)azepan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a chemokine inhibitor and anti-inflammatory agent.
Materials Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s biological activity is explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-(Acylamino)azepan-2-ones: These compounds share a similar lactam structure and are known for their stability and biological activity.
Benzo-Fused Azepines: These compounds have a fused benzene ring and exhibit unique pharmacological properties.
Uniqueness
3-(Diethylamino)azepan-2-one is unique due to its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
92674-52-7 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-(diethylamino)azepan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-3-12(4-2)9-7-5-6-8-11-10(9)13/h9H,3-8H2,1-2H3,(H,11,13) |
InChI Key |
HHCVJOUNOYDDJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)


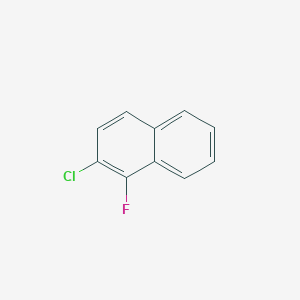

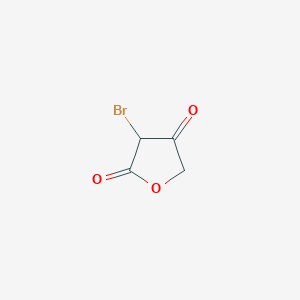
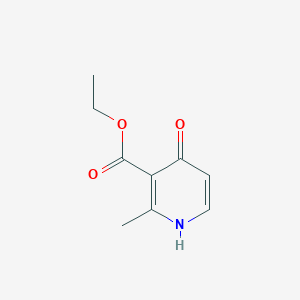
![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)
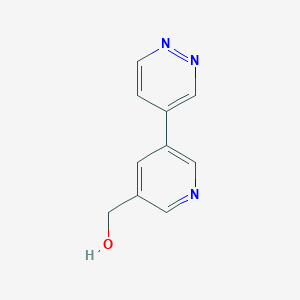
![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)
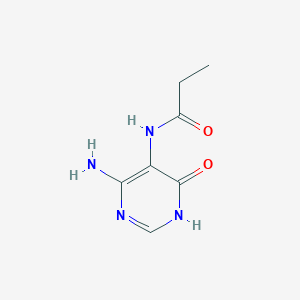
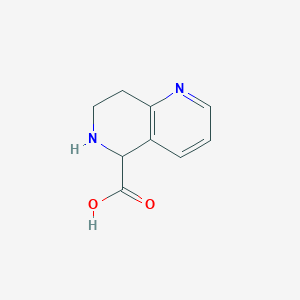
![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)
